molecular formula C16H19NO2 B14620103 (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one CAS No. 58267-34-8

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one

Cat. No.: B14620103
CAS No.: 58267-34-8
M. Wt: 257.33 g/mol
InChI Key: XHZGENFMFMOIFV-IUODEOHRSA-N
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Description

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is a complex organic compound with a unique structure that includes a benzoyl group attached to an octahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and acylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .

Scientific Research Applications

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **(4aR,8aR)-Octahydronaphthalen-2(1H)-ylidenemethanediyl]diphenol
  • **(4aR,8aR)-1-methyl-decahydro-1,5-naphthyridine

Uniqueness

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is unique due to its specific structural features, such as the benzoyl group and the octahydroquinoline ring system. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

58267-34-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(4aR,8aR)-1-benzoyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one

InChI

InChI=1S/C16H19NO2/c18-14-9-8-12-7-4-10-17(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2/t12-,15-/m1/s1

InChI Key

XHZGENFMFMOIFV-IUODEOHRSA-N

Isomeric SMILES

C1C[C@@H]2CCC(=O)C[C@H]2N(C1)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2CCC(=O)CC2N(C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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